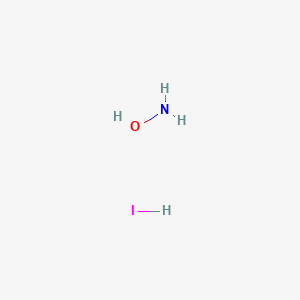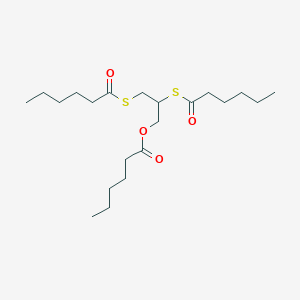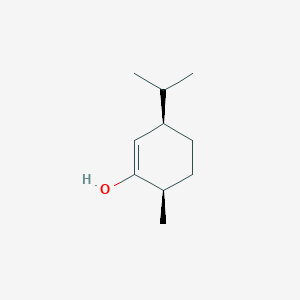
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea typically involves the reaction of n-butylamine with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or pyrimidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(n-Butyl)-3-(4-oxo-1,4-dihydropyrimidin-2-yl)-urea: Lacks the methyl group at the 6-position.
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
Uniqueness
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is unique due to the presence of both the butyl and 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
59415-44-0 |
|---|---|
Fórmula molecular |
C10H16N4O2 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-butyl-3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C10H16N4O2/c1-3-4-5-11-10(16)14-9-12-7(2)6-8(15)13-9/h6H,3-5H2,1-2H3,(H3,11,12,13,14,15,16) |
Clave InChI |
FEERTKQZMHJACG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=NC(=CC(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)



